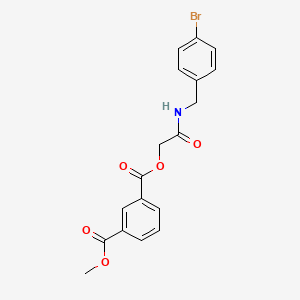

2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

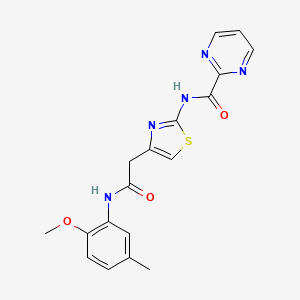

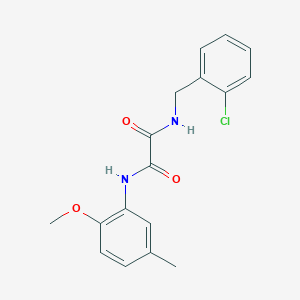

The compound is a complex organic molecule that contains a bromobenzyl group, an amino group, an oxoethyl group, and a methyl isophthalate group . These groups are common in organic chemistry and are often involved in various chemical reactions.

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like electrophilic aromatic substitution, free radical bromination, and Fischer esterification .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromobenzyl group would likely be attached to the amino group, which would then be attached to the oxoethyl group. The methyl isophthalate group would likely be attached elsewhere on the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could potentially be replaced through a nucleophilic substitution reaction . The amino group could participate in acid-base reactions, and the oxoethyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds with bromine atoms tend to be heavier and less volatile than their non-brominated counterparts . The presence of the amino and oxoethyl groups could potentially make the compound polar, which would affect its solubility in different solvents .Aplicaciones Científicas De Investigación

- Relevance : 2A4MP4HB forms organic NLO single crystals. These crystals exhibit second harmonic conversion (SHC) due to their large hyperpolarizability. The overlap of π-orbitals in the molecule leads to delocalization of intermolecular charge distribution, resulting in high optical nonlinearity .

- Relevance : 2A4MP4HB belongs to the benzoate family. Other benzoate crystals have demonstrated SHC properties, making them attractive for nonlinear optical applications .

- Relevance : The bromobenzyl group in 2A4MP4HB is a benzylic position. Such groups can undergo nucleophilic substitution reactions, leading to diverse derivatives .

- Relevance : 2A4MP4HB likely requires several steps for synthesis. Considering the order of functional group modifications (e.g., nitration, bromination, and amine conversion) is crucial .

Nonlinear Optical Materials

Crystal Engineering

Benzylic Position Reactions

Multistep Synthesis Strategies

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-O-[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO5/c1-24-17(22)13-3-2-4-14(9-13)18(23)25-11-16(21)20-10-12-5-7-15(19)8-6-12/h2-9H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGBNKDBWNEOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2835722.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2835723.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)